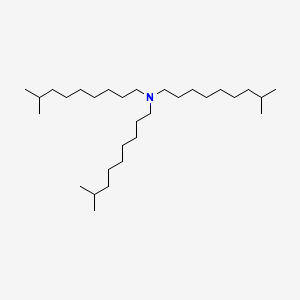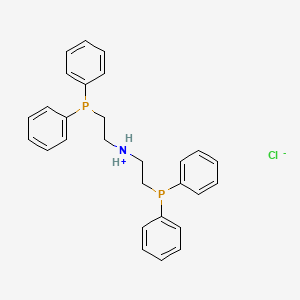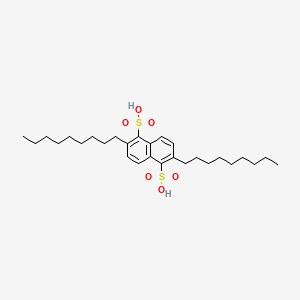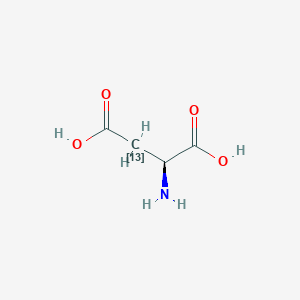![molecular formula C22H22NO2PS B12055721 5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)
5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is a chiral phosphine compound developed by the Kwon Research Group. It is known for its applications in asymmetric catalysis, particularly in the synthesis of complex organic molecules. The compound’s unique structure, which includes a bicyclic framework and a naphthyl group, makes it a valuable tool in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine typically involves multiple steps starting from trans-4-hydroxy-L-proline. The process includes the formation of a bicyclic framework through a series of chemical reactions, including annulation and nucleophilic organocatalysis . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves careful control of reaction conditions, purification steps, and the use of specialized equipment to handle the compound’s sensitivity to temperature and other environmental factors .
Analyse Chemischer Reaktionen
Types of Reactions
Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in reactions with Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine include various substituted pyrrolines and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Biology: The compound’s ability to facilitate the synthesis of biologically active molecules makes it valuable in drug discovery and development.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound’s role in the production of fine chemicals and specialty materials highlights its industrial significance .
Wirkmechanismus
The mechanism by which Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine exerts its effects involves its role as a nucleophilic catalyst. The compound interacts with substrates to form intermediate complexes, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Exo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Exo-4-Anisole Kwon [2.2.1] Bicyclic Phosphine
- Endo-4-Methoxyphenyl Kwon [2.2.1] Bicyclic Phosphine
Uniqueness
Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is unique due to its specific stereochemistry and the presence of a naphthyl group, which enhances its catalytic properties. This uniqueness allows it to facilitate reactions with high selectivity and efficiency, making it a valuable tool in asymmetric synthesis .
Eigenschaften
Molekularformel |
C22H22NO2PS |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonyl-5-naphthalen-2-yl-2-aza-5-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C22H22NO2PS/c1-16-6-10-22(11-7-16)27(24,25)23-14-21-13-19(23)15-26(21)20-9-8-17-4-2-3-5-18(17)12-20/h2-12,19,21H,13-15H2,1H3 |
InChI-Schlüssel |
SJQXCVUHXMHJMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CP3C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

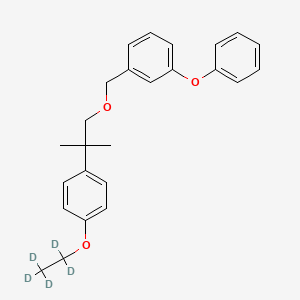
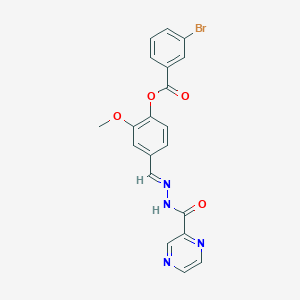

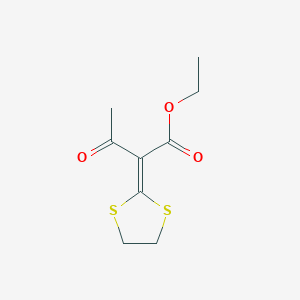

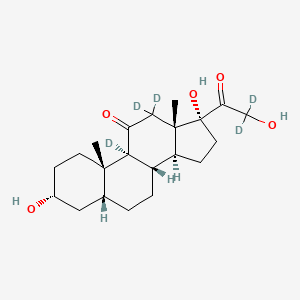
![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)
